molecular formula C10H6F4O2 B12506119 (E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid

(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No.: B12506119
M. Wt: 234.15 g/mol
InChI Key: DESJUJUEXMNIGB-UHFFFAOYSA-N
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Description

(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: The presence of fluoro and trifluoromethyl groups allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of (E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets, resulting in desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenylacetonitrile
  • 3-(trifluoromethyl)benzoic acid
  • 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol

Uniqueness

(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid stands out due to its specific combination of fluoro and trifluoromethyl groups, which impart unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESJUJUEXMNIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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